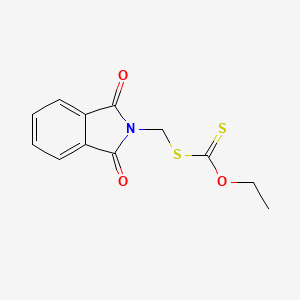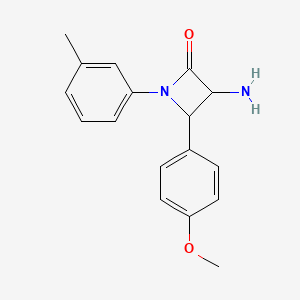
3-(3-chlorophenyl)-5,7-dihydroxy-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a chlorophenyl group at the 3-position and hydroxyl groups at the 5 and 7 positions of the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one typically involves the condensation of 3-chlorobenzaldehyde with appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to quinones.
Reduction: Conversion of the quinolinone ring to dihydroquinoline derivatives.
Substitution: Replacement of the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and quinone derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenyl isocyanate
- Carbonyl cyanide m-chlorophenyl hydrazone
- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one is unique due to the presence of both chlorophenyl and hydroxyl groups on the quinolinone ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
CAS No. |
206536-31-4 |
|---|---|
Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5,7-dihydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO3/c16-9-3-1-2-8(4-9)11-7-17-12-5-10(18)6-13(19)14(12)15(11)20/h1-7,18-19H,(H,17,20) |
InChI Key |
ZDTZOBIXVNHHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC3=C(C2=O)C(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


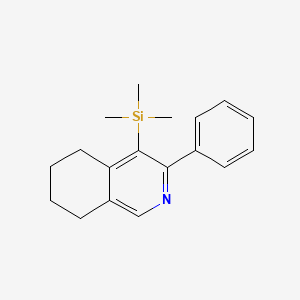
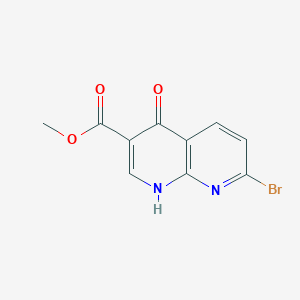

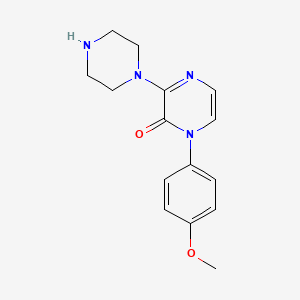
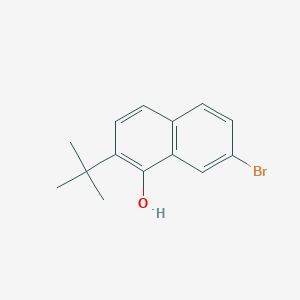


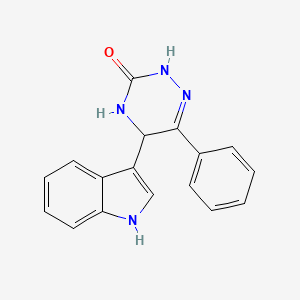
![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)


